molecular formula C5H6BrO3- B8387210 Ethylbromopyruvate

Ethylbromopyruvate

Cat. No.: B8387210
M. Wt: 194.00 g/mol
InChI Key: MIEDIVUAVHIVRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbromopyruvate can be synthesized from ethyl pyruvate by reacting it with bromine chloride. This reaction can be carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ. The crude product mixture is then purified to produce high-purity bromo-ethyl-pyruvate .

Industrial Production Methods

In industrial settings, bromo-ethyl-pyruvate is produced using similar methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of bromine chloride as a reagent is common due to its effectiveness in brominating ethyl pyruvate .

Chemical Reactions Analysis

Types of Reactions

Ethylbromopyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving bromo-ethyl-pyruvate include various substituted pyruvates and thioxothiazolidines .

Mechanism of Action

Ethylbromopyruvate exerts its effects by targeting glycolytic and mitochondrial metabolism. It inhibits key enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase. This inhibition leads to a reduction in ATP levels and affects cellular energy metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6BrO3-

Molecular Weight

194.00 g/mol

IUPAC Name

3-bromo-2-oxopentanoate

InChI

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1

InChI Key

MIEDIVUAVHIVRF-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)C(=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.